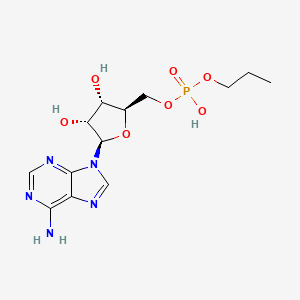
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(pyrrolidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(pyrrolidin-1-yl)propan-1-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in research related to the central nervous system. This compound is also known as MDPV, which is a designer drug that has been banned in several countries due to its potential for abuse. However, the focus of
Wirkmechanismus
MDPV acts by inhibiting the reuptake of dopamine and norepinephrine in the brain, which leads to an increase in their levels in the synaptic cleft. This results in an increase in the activity of these neurotransmitters, which leads to the psychostimulant effects of MDPV. The anxiogenic effects of MDPV are thought to be mediated by its actions on the serotonin system.
Biochemical and Physiological Effects:
MDPV has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which leads to an increase in their levels in the synaptic cleft. This results in an increase in the activity of these neurotransmitters, which leads to the psychostimulant effects of MDPV. MDPV has also been shown to increase heart rate and blood pressure, which can lead to cardiovascular complications.
Vorteile Und Einschränkungen Für Laborexperimente
MDPV has several advantages for lab experiments. It is a potent and selective reuptake inhibitor of dopamine and norepinephrine, which makes it a useful tool for studying the role of these neurotransmitters in the brain. However, MDPV has several limitations for lab experiments. It has been shown to have potential for abuse, which makes it difficult to use in human studies. MDPV also has several cardiovascular effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research related to MDPV. One area of interest is the study of its potential applications in the treatment of conditions such as ADHD and depression. Another area of interest is the study of its potential for abuse and addiction. Further research is also needed to understand the cardiovascular effects of MDPV and its potential for toxicity.
Synthesemethoden
MDPV is synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with hydrazine hydrate to form 3,4-methylenedioxyphenylhydrazine. This intermediate is then reacted with methyl chloroacetate to form the corresponding ester, which is further reacted with sodium azide to form the 1,2,4-oxadiazole ring. The final step involves the reduction of the ester to form MDPV.
Wissenschaftliche Forschungsanwendungen
MDPV has been extensively studied for its potential applications in research related to the central nervous system. It has been shown to act as a potent and selective reuptake inhibitor of dopamine and norepinephrine, which makes it a potential candidate for the treatment of conditions such as attention deficit hyperactivity disorder (ADHD) and depression. MDPV has also been shown to have anxiogenic and psychostimulant effects, which makes it a potential candidate for the study of drug addiction and abuse.
Eigenschaften
IUPAC Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-21-13-6-4-12(5-7-13)16-17-14(22-18-16)8-9-15(20)19-10-2-3-11-19/h4-7H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKYQVVTQVGPIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-5-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712903.png)
![4-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712911.png)

![ethyl 4-[(N'-cyclooctylidenehydrazinecarbonyl)formamido]benzoate](/img/structure/B7712933.png)

![2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid](/img/structure/B7712943.png)

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7712960.png)



